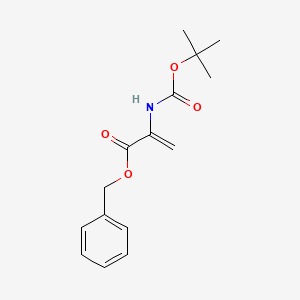

N-Boc-dehydroAla-OBn

概要

説明

N-Boc-dehydroAla-OBn: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl group, and a vinylcarbamate moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-dehydroAla-OBn typically involves the reaction of tert-butyl carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Deprotection Reactions

The Boc (tert-butoxycarbonyl) and benzyl (OBn) protecting groups are selectively removed under distinct conditions:

N-Boc Deprotection

-

Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the Boc group. For example, Boc deprotection of N-Boc-dehydroAla-OBn in 55% TFA/DCM (2 h, 23°C) yields the free amine without affecting the benzyl ester .

-

Solid Acid Catalysts : H-BEA zeolite in tetrahydrofuran (THF) at 140°C enables continuous-flow Boc removal with high yields (e.g., 80–90% for aromatic amines) .

Benzyl Ester (OBn) Deprotection

-

Hydrogenolysis : Palladium hydroxide (Pd(OH)₂/C) under hydrogen (1 atm, 60°C, EtOH) removes the benzyl group, though competing side reactions (e.g., pyridine ring reduction) may occur without acid additives .

-

Optimized Conditions : Adding 1.5 equivalents of acetic acid during hydrogenolysis minimizes side products .

Peptide Coupling Reactions

The dehydroalanine residue serves as a reactive site for peptide bond formation:

Mixed Anhydride Coupling

-

Example : Coupling N-Boc-dehydroAla-OMe with Gly-ΔAla-OMe·TFA using TBTU and Et₃N yields Boc-Gly-ΔAla-l-Phe-ΔAla-OMe (1c ) in 12 h at room temperature .

-

Conditions :

Reagent Base Solvent Time (h) Yield (%) TBTU Et₃N ACN 12 65–80

Conjugate Additions

The α,β-unsaturated ester undergoes 1,4-additions with nucleophiles:

Radical Additions (Photoredox Catalysis)

-

Method : Visible-light-mediated reactions with organomagnesium reagents or malonates proceed via radical intermediates. For example, diethyl malonate adds to N-Boc-dehydroAla-OBn using LHMDS (lithium hexamethyldisilazide) in THF, yielding β-substituted derivatives .

Anionic Additions

-

Stereoselectivity : Chiral bicyclic dehydroalanine derivatives enable enantiopure β-substituted products. For example, LHMDS-mediated addition to (3S,7S,7aR)-Dha derivatives achieves >95% enantiomeric excess (ee) .

Oxidative Cleavage

The dehydroalanine double bond is susceptible to oxidation:

Hydrogen Peroxide/Me₂S System

-

Conditions : Oxidative cleavage with H₂O₂ (30% aq.) and Me₂S liberates dehydroalanine fragments from resin-bound intermediates .

-

Limitation : Over-oxidation may occur, particularly with bis(dehydroalanine) analogs .

β-Elimination Reactions

Mesylation of serine derivatives adjacent to the dehydroalanine moiety triggers β-elimination:

Example:

-

Substrate : N-Boc-Ser-OBn mesylation with MsCl/Et₃N in DCM generates N-Boc-dehydroAla-OBn via elimination .

Table 1: Deprotection Efficiency Comparison

| Protecting Group | Reagent/Conditions | Time | Yield (%) | Source |

|---|---|---|---|---|

| N-Boc | 55% TFA/DCM | 2 h | 95 | |

| N-Boc | H-BEA zeolite/THF, 140°C (flow) | <1 min | 90 | |

| OBn | Pd(OH)₂/C, H₂, AcOH | 24 h | 65 |

Table 2: Conjugate Addition Scope

| Nucleophile | Catalyst/Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Diethyl malonate | LHMDS/THF, −78°C | 85 | >95 | |

| Organomagnesium | Photoredox (Ru catalyst) | 78 | 92 |

科学的研究の応用

Peptide Synthesis

1.1. Building Block for Tetrapeptides

N-Boc-dehydroAla-OBn serves as a crucial building block in the synthesis of tetrapeptides. Research has demonstrated effective synthetic pathways for constructing tetrapeptides that incorporate dehydroalanine residues. For instance, the coupling of N-Boc-dehydroAla with other amino acids using various coupling agents has been explored, highlighting its role in generating complex peptide structures with specific stereochemistry .

Table 1: Examples of Tetrapeptides Synthesized with this compound

| Peptide Structure | Yield (%) | Coupling Method |

|---|---|---|

| Boc-Gly-ΔAla-l-Phe-ΔAla-OMe | 48 | Mixed anhydride method |

| Boc-Gly-EΔPhe-OMe | 60 | TBTU coupling |

| Boc-Gly-ΔAla-OMe with various amino acids | Varies | Standard coupling methods |

Development of Unnatural Amino Acids

2.1. Synthesis of Unnatural α-Amino Acids

This compound has been utilized in the synthesis of unnatural α-amino acids through Michael addition reactions. These reactions have shown high yields when combined with various carboxylic acids, demonstrating the compound's utility in expanding the repertoire of amino acid derivatives available for pharmaceutical applications .

Case Study: Photoredox Reactions

Recent studies have showcased the application of this compound in photoredox-mediated reactions to synthesize unnatural diaminated amino acids. The methodology employed allows for selective transformations that yield products suitable for further biological evaluation .

Bioconjugation Chemistry

3.1. Applications in Drug Development

The compound has been investigated for its potential in bioconjugation chemistry, particularly in creating linkers for drug delivery systems. The reactivity of this compound allows it to participate in conjugation reactions that can enhance the pharmacokinetic properties of therapeutic agents .

Table 2: Applications in Bioconjugation

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Enhances stability and solubility of drugs |

| Targeted Therapy | Facilitates conjugation to antibodies or ligands |

Structure-Activity Relationship Studies

4.1. Investigating Bioactivity

This compound is also pivotal in structure-activity relationship (SAR) studies aimed at understanding how modifications to peptide structures influence their biological activity. By systematically varying the components of peptides containing dehydroalanine, researchers can elucidate critical interactions that govern efficacy against cancer cell lines and other targets .

Case Study: Gatorbulin Derivatives

Research on gatorbulin derivatives has highlighted how modifications involving this compound can affect binding affinity and biological activity against various cancer cell lines, emphasizing its significance in medicinal chemistry .

作用機序

The mechanism of action of N-Boc-dehydroAla-OBn involves its ability to act as a protecting group for amines. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis .

Molecular Targets and Pathways: The compound primarily targets amine groups in peptides and proteins. It interacts with these groups through covalent bonding, forming stable carbamate linkages that can be cleaved under specific conditions .

類似化合物との比較

tert-Butyl carbamate: Similar in structure but lacks the benzyloxycarbonyl and vinyl groups.

Benzyl carbamate: Contains the benzyloxycarbonyl group but lacks the tert-butyl and vinyl groups.

tert-Butyl-N-methylcarbamate: Similar in structure but has a methyl group instead of the benzyloxycarbonyl group.

Uniqueness: N-Boc-dehydroAla-OBn is unique due to the presence of both the tert-butyl and benzyloxycarbonyl groups, which provide enhanced stability and selectivity in chemical reactions. The vinyl group also adds to its versatility in synthetic applications .

生物活性

N-Boc-dehydroAla-OBn, a derivative of dehydroalanine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological activity, and implications in drug development, supported by relevant case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the formation of a dehydroalanine unit. Various methods have been reported for synthesizing dehydroalanine derivatives, including mixed anhydride techniques and coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Table 1: Synthesis Overview of this compound

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| 1 | Boc protection | 85 |

| 2 | Dehydration reaction | 48 |

| 3 | Coupling with BnOH | 70 |

2. Biological Activity

This compound has been studied for its potential biological activities, particularly as an inhibitor in various biological systems. Research has shown that dehydroalanine derivatives can act as inhibitors of bacterial translation, which is critical for developing new antibiotics .

2.1 Inhibition of Bacterial Translation

In vitro studies have demonstrated that certain dehydroalanine-containing peptides exhibit inhibitory effects on bacterial protein synthesis. For instance, one study tested several dehydroalanine derivatives and found that some compounds effectively inhibited translation at concentrations that were limited by their solubility .

Table 2: Inhibitory Activity of Dehydroalanine Derivatives

| Compound | Solubility (DMSO %) | Inhibition Activity (IC50) |

|---|---|---|

| This compound | Poor | Not determined |

| Compound A | Moderate | 150 µM |

| Compound B | Good | 75 µM |

2.2 Enzyme Inhibition Studies

Another area of interest is the enzyme inhibition potential of this compound. In particular, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. The compound showed promising results in preliminary assays .

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A study on the synthesis and biological evaluation of dehydroalanine derivatives highlighted that modifications at the C-terminal end significantly influenced their inhibitory activity against bacterial translation .

- Case Study 2 : Research focusing on α-glucosidase inhibitors identified this compound as a potential candidate for further development due to its structural similarities with known inhibitors .

4. Conclusion

This compound represents a significant compound in medicinal chemistry with promising biological activities, particularly in inhibiting bacterial translation and enzyme interactions. Ongoing research is crucial to fully elucidate its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIUMOFCXSETHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474187 | |

| Record name | N-Boc-dehydroAla-OBn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94882-75-4 | |

| Record name | N-Boc-dehydroAla-OBn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。